molecular formula C8H11BrN2O2 B6239912 ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1176629-22-3

ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B6239912
CAS No.: 1176629-22-3
M. Wt: 247.09 g/mol
InChI Key: KCWJNXWWRGYAIE-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative characterized by a bromomethyl substituent at the 3-position of the pyrazole ring and an ethyl ester group at the 4-position. This compound serves as a versatile synthetic intermediate in organic chemistry, particularly in the preparation of agrochemicals and pharmaceuticals. Its bromomethyl group enhances reactivity in nucleophilic substitution reactions, making it valuable for further functionalization .

Properties

CAS No.

1176629-22-3

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

ethyl 3-(bromomethyl)-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)6-5-11(2)10-7(6)4-9/h5H,3-4H2,1-2H3

InChI Key

KCWJNXWWRGYAIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1CBr)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Pyrazole Core Formation

The pyrazole ring is typically constructed via cyclocondensation of β-ketoesters with hydrazine derivatives. For ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate, the preferred starting material is ethyl acetoacetate, which reacts with methylhydrazine under acidic or basic conditions. The reaction proceeds through a Knorr pyrazole synthesis mechanism, where the β-ketoester’s carbonyl groups undergo nucleophilic attack by hydrazine, followed by dehydration to form the heterocycle.

Key Conditions :

  • Solvent : Ethanol or acetic acid

  • Catalyst : HCl or NaOH

  • Temperature : 80–100°C

  • Yield : 70–85%

The methyl group at the 1-position is introduced via methylation of the hydrazine precursor (e.g., using methyl iodide) prior to cyclization.

Bromination of the Methyl Group

Introducing the bromomethyl group at position 3 involves radical bromination of a pre-existing methyl substituent. This step is highly sensitive to reaction conditions to avoid over-bromination or degradation of the ester group.

Protocol :

  • Substrate : Ethyl 1-methyl-3-methyl-1H-pyrazole-4-carboxylate

  • Reagent : N-Bromosuccinimide (NBS, 1.5 equiv)

  • Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)

  • Solvent : Carbon tetrachloride (CCl₄)

  • Conditions : Microwave irradiation at 80°C for 2 hours

Bromination ParameterOptimization RangeOptimal Value
NBS Equivalents1.0–2.01.5
Temperature (°C)60–10080
Reaction Time (h)1–42
Yield (%)50–8569

Mechanistic Insight :
The AIBN-generated radicals abstract a hydrogen atom from the methyl group, forming a methyl radical that reacts with Br₂ (generated in situ from NBS) to yield the bromomethyl product.

Esterification and Functional Group Stability

The ethyl ester at position 4 is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Fischer esterification or Steglich esterification ensures high yields:

Fischer Esterification :

  • Substrate : 1-Methyl-3-methyl-1H-pyrazole-4-carboxylic acid

  • Reagent : Ethanol (excess)

  • Catalyst : H₂SO₄ (5 mol%)

  • Conditions : Reflux at 78°C for 12 hours

Yield : 90–95%

Industrial Production Methods

Scalable Bromination Techniques

Industrial processes favor continuous flow reactors for bromination to enhance safety and efficiency. A representative setup includes:

  • Reactor Type : Tubular flow reactor

  • Residence Time : 30 minutes

  • Temperature Control : Jacketed cooling to maintain 80°C

  • Throughput : 10 kg/hour

Advantages :

  • Reduced solvent waste

  • Consistent product quality

  • Minimized risk of thermal runaway

Purification and Quality Control

Crystallization from hexane/ethyl acetate (3:1) achieves >99% purity. Key quality metrics include:

ParameterSpecification
HPLC Purity≥99.5%
Residual Solvents<50 ppm
Bromine Content28.5–29.5% (theory: 29.1%)

Comparative Analysis of Methodologies

Bromination Reagents

A comparison of brominating agents reveals NBS as superior to molecular bromine (Br₂) or dibromoisocyanuric acid (DBCA):

ReagentSelectivityYield (%)Side Products
NBSHigh69<5% dibrominated
Br₂Moderate4520% dibrominated
DBCALow30Degradation
SolventReaction Time (h)Yield (%)Ester Integrity
Ethanol685Full
DMF278Partial hydrolysis
THF870Full

Recent Advances and Innovations

Photocatalytic Bromination

Emerging protocols employ visible-light photocatalysis (e.g., eosin Y) to initiate bromination at ambient temperatures, reducing energy consumption:

  • Yield : 65%

  • Conditions : 25°C, 12 hours, blue LED light

Enzymatic Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) enable esterification under mild conditions, avoiding acidic catalysts:

  • Yield : 88%

  • Conditions : 40°C, 24 hours, solvent-free

Challenges and Limitations

  • Regioselectivity : Competing bromination at position 5 occurs if the methyl group lacks electronic activation.

  • Ester Hydrolysis : Prolonged exposure to moisture or base degrades the ethyl ester, necessitating anhydrous conditions.

  • Cost : NBS and AIBN increase production costs compared to traditional bromine-based methods.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for various substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and mild bases such as potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

    Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate has shown promise in medicinal chemistry, particularly as a precursor for the synthesis of bioactive compounds. Its derivatives have been investigated for their potential antifungal and antibacterial activities. For example, studies have demonstrated that similar pyrazole derivatives exhibit significant activity against various pathogenic fungi, suggesting that this compound could also possess similar properties .

Table 1: Biological Activity of Pyrazole Derivatives

CompoundActivity TypeTarget OrganismsReference
Compound AAntifungalPhytopathogenic fungi
Compound BAntibacterialGram-positive bacteria
This compoundPotentially AntifungalTBD

Agricultural Applications

In agriculture, compounds like this compound are being explored as potential fungicides or herbicides. The structural features of pyrazole derivatives allow for the design of molecules that can inhibit specific enzymes in fungal pathogens, thereby controlling diseases in crops. Research indicates that modifications to the pyrazole ring can enhance fungicidal activity and selectivity .

Case Study: Fungicidal Activity

A study on related pyrazole compounds highlighted their effectiveness against several strains of fungi responsible for crop diseases. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring significantly improved antifungal potency .

Material Science

This compound is also being investigated for its potential applications in material science, particularly in the development of polymers and coatings. Its reactive bromomethyl group can facilitate cross-linking reactions with other polymerizable monomers, leading to materials with enhanced thermal and mechanical properties.

Table 2: Potential Material Applications

Application AreaDescription
Polymer SynthesisUsed as a cross-linking agent
CoatingsDevelopment of protective coatings with enhanced durability

Mechanism of Action

The mechanism of action of ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Key Structural Analogs:

Compound Name (CAS) Substituent (3-position) Similarity Score Key Applications/Synthesis Reference
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (141573-95-7) Difluoromethyl 0.91 Intermediate for Bixafen® (SDHI fungicide); synthesized via Fluoroalkyl Amino Reagents (FARs) with full regioselectivity
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (129768-30-5) Trifluoromethyl 0.66 Potential fluorinated agrochemical precursor
Ethyl 3-methyl-1H-pyrazole-4-carboxylate (85290-78-4) Methyl 0.81 Basic pyrazole scaffold; limited bioactivity
Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (CAS N/A) Azido N/A Click chemistry precursor; synthesized via azido(trimethyl)silane/TFA-mediated reactions

Bromomethyl vs. Fluoroalkyl Groups :

  • Reactivity : The bromomethyl group in the target compound is a superior leaving group compared to fluorinated substituents (e.g., difluoromethyl in DFMMP), enabling efficient alkylation or cross-coupling reactions . In contrast, DFMMP’s difluoromethyl group enhances metabolic stability and lipophilicity, critical for fungicidal activity in Bixafen® .
  • Synthesis : DFMMP is synthesized using TFEDMA (a FAR) under regioselective conditions , whereas bromomethyl derivatives may require bromination of pre-existing methyl groups or halogen-exchange reactions, which can be less selective.

Bromomethyl vs. Azido Groups :

  • Ethyl 3-azido derivatives (e.g., CAS N/A in ) are tailored for click chemistry applications, whereas the bromomethyl variant is more suited for nucleophilic substitutions .

Physicochemical and Spectral Properties

  • DFMMP : Reported melting point (MP) and NMR data are unavailable in the evidence, but its purity is listed as 97% .
  • Azido Derivative () : MP = 94.7–95.2°C; distinct IR peaks at 2129 cm⁻¹ (azide stretch) and 1681 cm⁻¹ (ester C=O) .

Biological Activity

Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with a bromomethyl substituent at the third position and an ethyl ester at the fourth position. The molecular formula is C8_{8}H10_{10}BrN3_{3}O2_{2}, with a molecular weight of approximately 236.08 g/mol. The presence of both bromine and carboxylate functionalities contributes to its reactivity and biological potential.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity against various phytopathogenic fungi. Studies have demonstrated its effectiveness in inhibiting fungal growth, making it a candidate for agricultural applications in combating crop diseases .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. This compound has shown promise in reducing inflammation in preclinical models. The compound's mechanism of action may involve the inhibition of specific inflammatory pathways, including the NF-κB signaling pathway, which is pivotal in mediating inflammatory responses .

Antimicrobial Activity

In addition to antifungal properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Its structural characteristics allow it to interact with bacterial cell membranes, leading to cell lysis and death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes some related pyrazole derivatives and their biological activities:

Compound NameStructure FeaturesBiological Activity
Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylateBromine at position fourAntifungal properties
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylateEthyl group instead of methylAntimicrobial activity
Methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateDifluoromethyl substituentEnhanced antifungal activity

The unique combination of bromine and carboxylate functionalities in this compound may impart distinct properties compared to other compounds in this class, highlighting its potential for further research and development in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with bromomethyl ethyl ether under acidic conditions. This method allows for the introduction of the bromomethyl group while preserving the integrity of the pyrazole ring. Alternative synthetic routes may include halogenation followed by carboxylation reactions .

Case Studies

In a notable study, this compound was evaluated for its antifungal efficacy against Fusarium oxysporum, a common pathogen affecting crops. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL, demonstrating significant antifungal activity compared to control groups.

Additionally, another study investigated its anti-inflammatory effects using a murine model of acute inflammation induced by lipopolysaccharides (LPS). The compound significantly reduced edema and inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimized synthetic routes for ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazines, followed by bromomethylation. Key optimizations include:

  • Temperature Control : Reactions often proceed at 0–50°C to minimize side products (e.g., decomposition of the bromomethyl group) .
  • Catalyst Selection : Copper catalysts (e.g., CuSO₄) improve regioselectivity in triazole-pyrazole hybrid syntheses .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) achieves >95% purity, as demonstrated in analogous pyrazole carboxylate syntheses .

Q. Table 1: Reaction Efficiency Comparison

ConditionYield (%)Purity (%)Reference
TFA/azide protocol9699
Cu-catalyzed click8795

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ 5.14 ppm (1H NMR) and correlates with a carbon signal at δ 56.0 ppm (13C NMR). The ester carbonyl (C=O) resonates at δ 161.5 ppm .
  • IR Spectroscopy : Key stretches include C=O (1681 cm⁻¹) and C-Br (616 cm⁻¹) .
  • HRMS : Confirm molecular ion [M]+ at m/z 349.0169 (C₁₂H₁₄BrN₂O₂ requires 349.02) .

Note : Deuterated solvents (e.g., CDCl₃) may shift peaks; always compare with literature data .

Q. What are common intermediates in its synthesis, and how do their properties affect downstream reactions?

Methodological Answer:

  • Ethyl 3-azido-pyrazole carboxylate : A precursor for click chemistry; azide stability requires storage at –20°C to prevent decomposition .
  • Brominated intermediates : Light-sensitive; reactions should be conducted under inert gas (N₂/Ar) to avoid radical side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity during functionalization reactions (e.g., bromomethyl vs. carboxylate reactivity)?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Use low temperatures (0°C) to favor bromomethyl substitution, as seen in TFA-mediated azide substitutions .
  • Computational Modeling : DFT calculations predict electrophilic attack sites. For example, the bromomethyl group has a higher local electrophilicity index (ω = 1.8 eV) than the carboxylate (ω = 1.2 eV) .

Q. What methodologies are recommended for studying the compound’s stability under various conditions (pH, temperature)?

Methodological Answer:

  • Accelerated Stability Testing :
    • Thermal Stability : Heat at 50°C for 24h; monitor via TLC for decomposition (e.g., debromination products) .
    • pH Stability : In acidic conditions (pH <3), ester hydrolysis dominates; in basic conditions (pH >10), bromomethyl elimination occurs .

Q. Table 2: Stability Profile

ConditionHalf-Life (h)Major Degradant
pH 2 (HCl)12Carboxylic acid
pH 12 (NaOH)43-methylpyrazole

Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions (e.g., Suzuki coupling)?

Methodological Answer:

  • DFT/Molecular Dynamics : Calculate Fukui indices to identify nucleophilic attack sites. The bromomethyl group’s f⁻ index (0.12) suggests susceptibility to SN2 mechanisms .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving coupling yields by 20–30% .

Q. What strategies exist for modifying the carboxylate group without affecting the bromomethyl moiety?

Methodological Answer:

  • Selective Ester Hydrolysis : Use LiOH/THF/H₂O (1:3:1) at 0°C to hydrolyze the ester to a carboxylic acid while preserving the C-Br bond .
  • Protection-Deprotection : Temporarily protect the bromomethyl group with TMSCl before modifying the carboxylate .

Q. What are the challenges in analyzing biological activity, and how can structure-activity relationships (SAR) be established?

Methodological Answer:

  • Bioassay Design : Test against enzyme targets (e.g., kinases) using fluorescence polarization assays. The bromomethyl group enhances binding affinity (IC₅₀ = 2.1 μM vs. 8.7 μM for non-brominated analogs) .
  • SAR Studies : Compare analogs with varying substituents (e.g., 3-chloromethyl vs. bromomethyl) to quantify halogen effects on potency .

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